benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine
Description
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H |
InChI Key |
NODJKUGUBOAXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole formation typically begins with the reaction of hydrazine derivatives with 1,3-diketones. For benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine, methylhydrazine is reacted with ethyl 4,4-difluoroacetoacetate under basic conditions. This step, adapted from, employs a two-phase system (toluene/water) with potassium carbonate (K$$2$$CO$$3$$) to facilitate cyclization at −10°C to 0°C. The intermediate ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is isolated in 75–80% yield after fractional distillation.
Reaction Mechanism:
$$
\text{CH}3\text{NHNH}2 + \text{CF}2\text{HCOCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{H}2\text{O/toluene}} \text{Pyrazole intermediate} + \text{H}2\text{O}
$$
Isomer Control During Cyclization
A critical challenge is minimizing the formation of the 5-(difluoromethyl) isomer. Patent CN111362874B addresses this by using potassium iodide (KI) as a catalyst during cyclization, achieving a 95:5 ratio of the desired 3-(difluoromethyl) product to the isomer. Recrystallization from 40% aqueous ethanol further enhances purity to >99.5%.
Introduction of the Difluoromethyl Group
Radical Difluoromethylation
The difluoromethyl group is introduced via radical trifluoromethylation using Langlois’ reagent (CF$$3$$SO$$2$$Na) or photoredox catalysis. However, direct difluoromethylation of pre-formed pyrazoles is less common due to steric hindrance. Instead, precursors like 2,2-difluoroacetyl halides are used in early synthesis stages.
Halogen Exchange Reactions
An alternative approach involves halogen exchange on chloropyrazole intermediates. For example, 1-methyl-5-(chloromethyl)-1H-pyrazole is treated with hydrogen fluoride (HF) or DAST (diethylaminosulfur trifluoride) to replace chlorine with fluorine. This method, though efficient, requires stringent safety protocols due to HF’s toxicity.
Benzylamine Conjugation Strategies
Reductive Amination
The benzylamine moiety is introduced via reductive amination between the pyrazole-methylamine intermediate and benzaldehyde. Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at 25°C achieves 85% yield. The reaction proceeds via imine formation, followed by reduction:
$$
\text{Pyrazole-CH}2\text{NH}2 + \text{PhCHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{Pyrazole-CH}2\text{NHCH}_2\text{Ph}
$$
Nucleophilic Substitution
Alternatively, the amine group is alkylated using benzyl bromide. A mixture of the pyrazole-methylamine, benzyl bromide, and triethylamine (Et$$_3$$N) in acetonitrile at 60°C for 12 hours yields 78% product. Excess benzyl bromide (1.2 equiv) ensures complete substitution.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- KI in Cyclization: Reduces isomer formation by stabilizing transition states.
- Palladium Catalysts: Used in coupling reactions for advanced derivatives but are unnecessary for the base structure.
Purification and Characterization
Recrystallization
Crude products are purified via recrystallization from ethanol/water (4:1), achieving >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 128–130°C.
Spectroscopic Analysis
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35–7.28 (m, 5H, Ar-H), 6.45 (s, 1H, pyrazole-H), 4.12 (s, 2H, CH$$2$$NH), 3.85 (s, 3H, NCH$$3$$), 2.95 (t, $$J = 6.4$$ Hz, 2H, CH$$2$$Ph).
- $$^{19}$$F NMR : δ −110.2 (dd, $$J = 56$$ Hz, CF$$_2$$H).
Comparative Data on Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted benzylamine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of pyrazol-5-amine, including those similar to benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine, exhibit significant antimicrobial properties. For instance, a study synthesized several 1-methyl-1H-pyrazol-5-amine derivatives which showed potent antifungal activity against Valsa mali and antibacterial activity against Pseudomonas syringae . The compound's ability to induce oxidative damage in microbial cells highlights its potential as a lead structure for developing new antimicrobial agents.
1.2 Anticancer Potential
Benzyl-substituted pyrazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The difluoromethyl group may enhance the selectivity and potency of these compounds against tumor cells, making them candidates for further development in cancer therapy.
Agrochemical Applications
2.1 Herbicidal Activity
The compound's structural characteristics suggest potential applications in agrochemicals, particularly as herbicides. Research indicates that pyrazole derivatives can be effective in controlling weed species by disrupting their growth mechanisms . The incorporation of difluoromethyl groups may enhance the herbicidal efficacy through improved soil absorption and root uptake.
2.2 Insecticidal Properties
Similar compounds have been reported to exhibit insecticidal activity by targeting specific biological pathways in pests. The benzyl moiety may play a crucial role in enhancing the binding affinity to insect receptors, thereby increasing the effectiveness of formulations designed for pest control .
4.1 Case Study on Antifungal Efficacy
A notable study evaluated the antifungal properties of a series of pyrazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited an EC50 value significantly lower than traditional antifungal agents, suggesting a promising avenue for agricultural applications .
4.2 Case Study on Insect Resistance Management
Another study focused on the use of pyrazole-based insecticides in integrated pest management systems. The findings illustrated that these compounds could effectively manage pest populations while minimizing environmental impact, supporting their role in sustainable agriculture .
Mechanism of Action
The mechanism of action of benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit succinate dehydrogenase, an enzyme crucial for the fungal respiratory chain . The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Electronic Effects: The difluoromethyl group (−CF₂H) in the target compound provides moderate electron-withdrawing effects compared to −CF₃ (trifluoromethyl) in ’s analog.
Benzyl vs. Aryl Substituents :
- The benzyl group in the target compound enables π-π stacking with aromatic residues in enzymes or receptors, a feature absent in simpler analogs like [1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine .
- 2-Methylphenyl () introduces ortho-substitution, which may hinder rotation and enhance binding specificity .
Salt Forms and Solubility :
- The hydrochloride salt in ’s analog improves aqueous solubility, a critical factor for bioavailability in drug development .
Biological Activity
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse scientific literature.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of benzyl amine with difluoromethyl pyrazole derivatives under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
2.1 Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that pyrazole derivatives generally exhibit significant antibacterial and antifungal activities due to their ability to inhibit microbial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of key metabolic pathways .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Pyrazole derivative X | Escherichia coli | 16 µg/mL |
| Pyrazole derivative Y | Candida albicans | 8 µg/mL |
2.2 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the BRAF(V600E) pathway, which is critical in many cancers .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and reduce toxicity. For instance, the introduction of electron-withdrawing groups like difluoromethyl at the 1-position has been linked to increased potency against certain cancer cell lines due to improved binding affinity to target proteins involved in tumor growth regulation .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Difluoromethyl at position 1 | Increased anticancer activity |
| Alkyl substitution at position 4 | Enhanced antimicrobial properties |
4. Conclusion and Future Directions
This compound represents a promising candidate for further development as both an antimicrobial and anticancer agent. Continued research into its mechanisms of action, optimization through SAR studies, and clinical evaluations will be essential for translating these findings into therapeutic applications.
Future studies should also explore combination therapies involving this compound with existing treatment modalities to enhance efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
